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Compound of Interest

Compound Name: 2-Chloro-3,6-dimethylquinoxaline

Cat. No.: B11904091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview
2-Chloro-3,6-dimethylquinoxaline, a substituted quinoxaline derivative, has garnered interest

within the scientific community for its potential applications in medicinal chemistry and materials

science. Quinoxaline scaffolds are recognized pharmacophores present in a variety of

biologically active compounds, including anticancer and antimicrobial agents. The specific

substitutions of a chloro group and two methyl groups on the quinoxaline ring of this compound

modulate its physicochemical properties and biological activity, making it a subject of targeted

research.

This technical guide provides a comprehensive overview of 2-Chloro-3,6-
dimethylquinoxaline, including its chemical properties, a plausible synthetic route, and its

potential role as an inhibitor of the Wnt/β-catenin signaling pathway.

Physicochemical Data
A summary of the key quantitative data for 2-Chloro-3,6-dimethylquinoxaline is presented

below.
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Property Value Reference

Molecular Formula C₁₀H₉ClN₂ [1][2]

Molecular Weight 192.65 g/mol [1][2]

CAS Number 17911-93-2 [1]

Appearance Solid (predicted)

Melting Point Not explicitly reported

Boiling Point Not explicitly reported

Solubility

Limited solubility in water is

expected. Soluble in common

organic solvents.

Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 2-Chloro-3,6-
dimethylquinoxaline is not readily available in the reviewed literature, a plausible synthetic

route can be extrapolated from general methods for quinoxaline synthesis. The most common

and effective method involves the condensation of an appropriately substituted o-

phenylenediamine with a 1,2-dicarbonyl compound.[3]

Experimental Protocol: Plausible Synthesis
Reaction Scheme:

4-Chloro-1,2-diaminobenzene reacts with 2,3-butanedione in a suitable solvent, often under

acidic conditions, to yield 6-chloro-2,3-dimethylquinoxaline.

Materials:

4-Chloro-1,2-diaminobenzene

2,3-Butanedione (Diacetyl)

Ethanol or Acetic Acid
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Hydrochloric Acid (catalytic amount, optional)

Sodium Bicarbonate solution

Anhydrous Magnesium Sulfate or Sodium Sulfate

Silica gel for column chromatography

Hexane and Ethyl Acetate for chromatography

Procedure:

In a round-bottom flask, dissolve 4-chloro-1,2-diaminobenzene (1 equivalent) in ethanol or

acetic acid.

Add 2,3-butanedione (1.1 equivalents) to the solution.

If using ethanol as a solvent, a catalytic amount of hydrochloric acid may be added to

facilitate the reaction.

The reaction mixture is typically stirred at room temperature or gently heated under reflux for

several hours, with reaction progress monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is

removed under reduced pressure.

The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with a

saturated sodium bicarbonate solution to neutralize any acid catalyst, followed by a wash

with brine.

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and

the solvent is evaporated.

The crude product is then purified by column chromatography on silica gel, using a gradient

of hexane and ethyl acetate as the eluent, to afford pure 6-chloro-2,3-dimethylquinoxaline.

Spectroscopic Characterization (Predicted)
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¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

and the two methyl groups. The aromatic protons on the benzene ring will exhibit splitting

patterns (doublets and a doublet of doublets) characteristic of a trisubstituted benzene ring.

The two methyl groups at positions 2 and 3 would likely appear as singlets in the upfield region.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The

chemical shifts will be influenced by the electron-withdrawing effect of the chloro group and the

nitrogen atoms in the quinoxaline ring, as well as the electron-donating effect of the methyl

groups.

Mass Spectrometry:

The mass spectrum obtained by electron impact (EI) would show a molecular ion peak (M⁺) at

m/z 192, corresponding to the molecular weight of the compound. Due to the presence of

chlorine, an isotopic peak (M+2) at m/z 194 with an intensity of approximately one-third of the

molecular ion peak is expected.[4] Fragmentation patterns would likely involve the loss of a

methyl group (M-15) or a chlorine atom (M-35), leading to characteristic fragment ions.[5][6][7]

[8]

Biological Activity: Inhibition of the Wnt/β-catenin
Signaling Pathway
Recent studies have identified 2,3,6-trisubstituted quinoxaline derivatives as inhibitors of the

Wnt/β-catenin signaling pathway.[9] This pathway is crucial in embryonic development and

adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers.

Experimental Protocol: Wnt/β-catenin Pathway Inhibition
Assay (TOP-flash Reporter Assay)
This assay is a common method to screen for inhibitors of the Wnt/β-catenin pathway.

Cell Line:
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A human cancer cell line with a responsive Wnt/β-catenin pathway (e.g., HEK293T, HCT116,

or SW480).

Materials:

TOP-flash and FOP-flash luciferase reporter plasmids.

A control plasmid expressing Renilla luciferase (for normalization).

Lipofectamine or other transfection reagent.

Wnt3a conditioned media or purified Wnt3a protein (to activate the pathway).

2-Chloro-3,6-dimethylquinoxaline (test compound).

Dual-Luciferase Reporter Assay System.

Luminometer.

Procedure:

Cells are seeded in 96-well plates and allowed to attach overnight.

Cells are co-transfected with the TOP-flash (or FOP-flash as a negative control) and Renilla

luciferase plasmids using a suitable transfection reagent.

After 24 hours, the transfection medium is replaced with fresh medium containing Wnt3a to

stimulate the Wnt pathway.

Simultaneously, cells are treated with various concentrations of 2-Chloro-3,6-
dimethylquinoxaline or a vehicle control (e.g., DMSO).

Following an incubation period of 16-24 hours, the cells are lysed.

The luciferase activity is measured using a dual-luciferase reporter assay system and a

luminometer.
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The firefly luciferase activity (from TOP/FOP-flash) is normalized to the Renilla luciferase

activity.

The inhibitory effect of the compound is determined by the reduction in normalized luciferase

activity in the TOP-flash transfected cells compared to the vehicle-treated control. The IC₅₀

value, representing the concentration of the compound that causes 50% inhibition, can then

be calculated.

While specific IC₅₀ values for 2-Chloro-3,6-dimethylquinoxaline are not available in the public

domain, related quinoxaline derivatives have shown potent cytotoxic effects against various

cancer cell lines, with IC₅₀ values in the micromolar to nanomolar range.[10][11][12][13]
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Caption: Synthetic workflow for 2-Chloro-3,6-dimethylquinoxaline.

Signaling Pathway: Inhibition of Wnt/β-catenin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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